molecular formula C20H21ClN4O3S2 B2944478 N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851980-30-8

N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide

Cat. No. B2944478
CAS RN: 851980-30-8
M. Wt: 464.98
InChI Key: GQTHWFYFCXATQZ-UHFFFAOYSA-N
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Description

Compounds with a benzo[d]thiazol-2-yl group, such as N-(6-chlorobenzo[d]thiazol-2-yl)propionamide , are known in the field of chemistry. They often have interesting properties that make them useful in various applications.


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques like NMR, HR-MS, and FT-IR spectroscopy . These techniques provide information about the atomic and molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on many factors. For example, the excited-state intramolecular proton transfer (ESIPT) reaction of a similar compound, 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT), is gradually inhibited by increasing solvent polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be predicted using various computational methods. For example, the density and pKa of N-(6-chlorobenzo[d]thiazol-2-yl)propionamide have been predicted to be 1.434±0.06 g/cm3 and 10.29±0.70, respectively .

Scientific Research Applications

Synthesis and Structural Analysis

The compound is synthesized through multi-step chemical reactions involving esterification, hydrazination, cyclization, and nucleophilic attack processes. These methods are crucial for creating sulfonamide derivatives with potential biological activities. For example, Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives showing anti-tobacco mosaic virus activity, demonstrating the importance of precise synthesis techniques in developing bioactive compounds (Chen et al., 2010).

Biological Activities

Research has highlighted the diverse biological activities of sulfonamide derivatives, including antiviral, antibacterial, and enzyme inhibitory properties. The structural modification of these compounds, such as the incorporation of different heterocyclic rings, has been explored to enhance their metabolic stability and biological efficacy. Stec et al. (2011) investigated various 6,5-heterocycles to improve the metabolic stability of PI3K/mTOR inhibitors, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (Stec et al., 2011).

Safety and Hazards

The safety and hazards associated with these compounds depend on their specific chemical structure and properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards .

Future Directions

The future directions for research on these compounds could include further investigation of their properties and potential applications, as well as the development of new synthesis methods .

properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S2/c1-13-3-2-10-25(12-13)30(27,28)16-7-4-14(5-8-16)19(26)23-24-20-22-17-9-6-15(21)11-18(17)29-20/h4-9,11,13H,2-3,10,12H2,1H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTHWFYFCXATQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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